- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,
Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://de.kuujia.com/scimg/cas/941685-26-3x500.png)
941685-26-3 structure
Produktname:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
CAS-Nr.:941685-26-3
MF:C12H18ClN3OSi
MW:283.829322338104
MDL:MFCD11857752
CID:821469
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- AK122028
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- C12H18ClN3OSi
- YWBDBLXIRAQZIH-UHFFFAOYSA-N
- BCP17266
- 6058AC
- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
-
- MDL: MFCD11857752
- Inchi: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChI-Schlüssel: YWBDBLXIRAQZIH-UHFFFAOYSA-N
- Lächelt: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 283.09100
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 275
- Topologische Polaroberfläche: 39.9
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 3.39700
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Code der Gefahrenkategorie: 22
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Inert atmosphere,2-8°C
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 5g |
¥244.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1102583-500g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 500g |
$3200 | 2024-06-05 | |
abcr | AB263669-10 g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-26-3 | 10 g |
€248.70 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
¥58.00 | 2024-04-24 | |
Ambeed | A200620-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
$12.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1102583-100g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 100g |
$1200 | 2024-06-05 | |
Chemenu | CM103625-25g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 25g |
$1099 | 2021-08-06 | |
Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2021-08-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 95% | 10g |
$150 | 2023-09-07 | |
TRC | C351280-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 1g |
$ 215.00 | 2022-06-01 |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referenz
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
Referenz
- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
Referenz
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
Referenz
- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
Referenz
- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referenz
- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
Referenz
- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
Referenz
- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt
1.2 1 h, cooled
1.3 Reagents: Water
1.2 1 h, cooled
1.3 Reagents: Water
Referenz
- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
Referenz
- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled
1.2 cooled
1.3 Reagents: Water
1.2 cooled
1.3 Reagents: Water
Referenz
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and VorinostatJournal of Medicinal Chemistry, 2017, 60(20), 8336-8357,
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Verwandte Literatur
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) Verwandte Produkte
- 1951441-29-4(Trans-benzyl (4-methylpyrrolidin-3-yl)carbamate hcl)
- 941998-14-7(N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide)
- 1125437-06-0(3-Amino-5-(2,3-dichlorophenyl)pyridine)
- 2172538-32-6(tert-butyl N-1-(decahydroisoquinolin-5-yl)ethyl-N-(2-methylpropyl)carbamate)
- 2137482-55-2(Benzeneacetic acid, 4-cyano-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 140678-12-2(m-Conotoxin G IIIB (9CI))
- 1342028-77-6(2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid)
- 2090475-45-7(3-(2-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid)
- 1485880-01-0(4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide)
- 43108-00-5(N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

Reinheit:99%
Menge:100g
Preis ($):434.0